molecular formula C5H13ClN2O2 B12497144 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride

Cat. No.: B12497144
M. Wt: 168.62 g/mol
InChI Key: XAUGIRSZOOIGRX-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride typically involves the reaction of 3-methylbutanoic acid with hydroxylamine hydrochloride in the presence of a base, followed by the addition of an amine group. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced reactors and purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed .

Major Products

The major products formed from these reactions include oximes, amides, and substituted derivatives, which are useful in various chemical and industrial applications .

Scientific Research Applications

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxy-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylbutanamide hydrochloride
  • 2-Amino-N-hydroxy-2-methylpropanamide hydrochloride
  • 3-Hydroxy-butanamide

Uniqueness

2-Amino-N-hydroxy-3-methylbutanamide hydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

168.62 g/mol

IUPAC Name

2-amino-N-hydroxy-3-methylbutanamide;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c1-3(2)4(6)5(8)7-9;/h3-4,9H,6H2,1-2H3,(H,7,8);1H

InChI Key

XAUGIRSZOOIGRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NO)N.Cl

Origin of Product

United States

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